Methyl 3,4-bis(2-methoxyethoxy)benzoate
Overview
Description
“Methyl 3,4-bis(2-methoxyethoxy)benzoate” is a chemical compound with the molecular formula C14H20O6 . It is a derivative of benzoic acid, with two methoxyethoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .
Molecular Structure Analysis
“Methyl 3,4-bis(2-methoxyethoxy)benzoate” contains a total of 40 bonds; 20 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, and 2 aromatic ethers .Physical And Chemical Properties Analysis
“Methyl 3,4-bis(2-methoxyethoxy)benzoate” has a molecular weight of 284.305 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 388.3±42.0 °C at 760 mmHg, and a flash point of 170.1±27.9 °C .Scientific Research Applications
Synthesis and Applications
Practical Synthesis of Intermediates : A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound used as a metal passivator and in light-sensitive materials, showcases the interest in developing efficient, environmentally benign synthesis methods for complex organic compounds (Gu et al., 2009).
Bioactive Precursors : Methyl-2-formyl benzoate, known for its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, highlights the importance of benzoate derivatives as versatile substrates in the synthesis of medically relevant products (Farooq & Ngaini, 2019).
Environmental and Biological Impact
Endocrine Disruption Potential : The study on bisphenol A (BPA) alternatives, including Bisphenol C and Tefacid Stearic 95, reviews their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties, emphasizing the environmental and health implications of chemical substitutes (den Braver-Sewradj et al., 2020).
Epigenetic Alterations by Environmental Chemicals : The review on epigenetic changes mediated by environmental chemicals, including metals and endocrine-disrupting compounds, underscores the significant impact of chemical exposure on gene expression and disease risk, pointing to the need for further investigation into specific compounds and their mechanisms of action (Baccarelli & Bollati, 2009).
properties
IUPAC Name |
methyl 3,4-bis(2-methoxyethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZRYXZKVCFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668230 | |
Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
CAS RN |
179688-14-3 | |
Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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